molecular formula C26H27NO11 B193377 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 69401-50-9

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B193377
CAS No.: 69401-50-9
M. Wt: 529.5 g/mol
InChI Key: XELCDTXCWBAMFX-UHFFFAOYSA-N
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Description

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione is a useful research compound. Its molecular formula is C26H27NO11 and its molecular weight is 529.5 g/mol. The purity is usually > 95%.
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Mechanism of Action

Target of Action

14-Hydroxy Carminomycin, also known as DTXSID40989229, primarily targets the synthesis of nucleic acids in cells of microorganisms and malignant tumors . It forms complexes with DNA, which significantly increases the melting temperature of DNA .

Mode of Action

The compound interacts with its targets by selectively inhibiting the synthesis of nucleic acids in cells. It forms complexes with DNA in vitro, which considerably increases the melting temperature of DNA . The antibiotic inhibits the template activity of DNA in the system of DNA-dependent RNA polymerase .

Biochemical Pathways

The compound affects the biochemical pathways related to the synthesis of nucleic acids. It inhibits the template activity of DNA in the system of DNA-dependent RNA polymerase . The compound also inhibits repair in bacterial cells injured by radiation and alkylating agents .

Pharmacokinetics

It is known that the presence of a c14 hydroxy group drastically reduces the appearance of the c13 hydroxy metabolites in plasma . Substitution of the C4-H with C4-OH and C4-OCH3, in this rank order, decreases the area under the plasma concentration-time curves of the parent compounds and their C13 hydroxy metabolites .

Result of Action

The molecular and cellular effects of 14-Hydroxy Carminomycin’s action include the inhibition of nucleic acid synthesis in cells of microorganisms and malignant tumors . Importantly, carminomycin, 14-hydroxycarminomycin, and its derivatives were similarly active for wild type cells and their multidrug-resistant (MDR) sublines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 14-Hydroxy Carminomycin. In general, environmental factors such as soil-related factors, animal husbandry and waste management, potable and wastewater, and food safety can contribute to the development and spread of antibiotic resistance .

Properties

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO11/c1-9-21(31)12(27)5-16(37-9)38-14-7-26(36,15(30)8-28)6-11-18(14)25(35)20-19(23(11)33)22(32)10-3-2-4-13(29)17(10)24(20)34/h2-4,9,12,14,16,21,28-29,31,33,35-36H,5-8,27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELCDTXCWBAMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989229
Record name 3,5,10,12-Tetrahydroxy-3-(hydroxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69401-50-9
Record name 5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-8-(hydroxyacetyl)-, (8S-cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069401509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,10,12-Tetrahydroxy-3-(hydroxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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